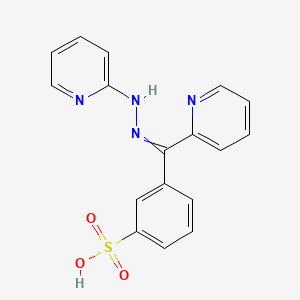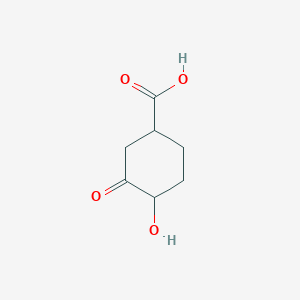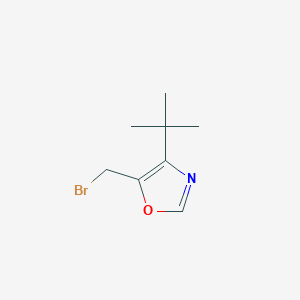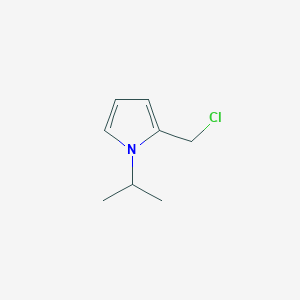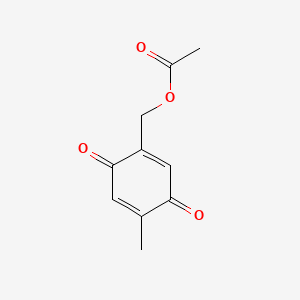
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- typically involves the acetylation of 2,5-dihydroxy-1,4-benzoquinone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the acetyl and methyl groups.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its potential use in drug development due to its cytotoxic properties.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis (programmed cell death). The compound targets various molecular pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: Another quinone derivative with similar chemical properties.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: A dimethyl-substituted quinone with distinct reactivity.
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative activity against cancer cells.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and biological activity. Its ability to generate ROS and induce apoptosis makes it a promising candidate for further research in medicinal chemistry.
Propiedades
Número CAS |
32185-60-7 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |
InChI |
InChI=1S/C10H10O4/c1-6-3-10(13)8(4-9(6)12)5-14-7(2)11/h3-4H,5H2,1-2H3 |
Clave InChI |
NMNOERWGRHTHSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CC1=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


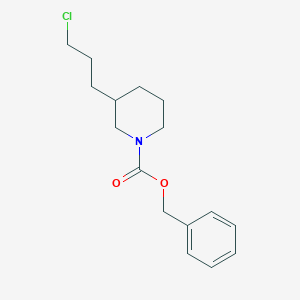
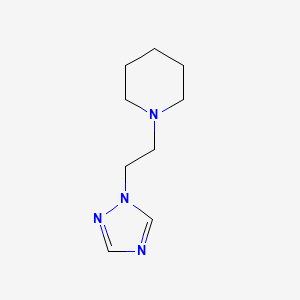


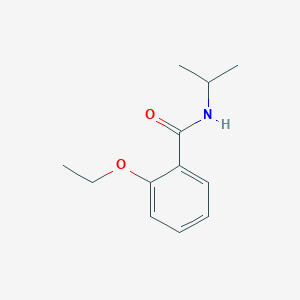
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
